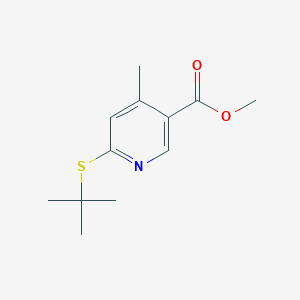

Methyl 6-(tert-butylthio)-4-methylnicotinate

Description

Methyl 6-(tert-butylthio)-4-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylthio group attached to the nicotinate structure

Properties

Molecular Formula |

C12H17NO2S |

|---|---|

Molecular Weight |

239.34 g/mol |

IUPAC Name |

methyl 6-tert-butylsulfanyl-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H17NO2S/c1-8-6-10(16-12(2,3)4)13-7-9(8)11(14)15-5/h6-7H,1-5H3 |

InChI Key |

IBFBFWODHCOZSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butylthio)-4-methylnicotinate typically involves the introduction of the tert-butylthio group into the nicotinate structure. One common method involves the reaction of 6-chloronicotinic acid with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to introduce the tert-butylthio group into the nicotinate structure in a controlled manner, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(tert-butylthio)-4-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of carboxylic acids.

Scientific Research Applications

Methyl 6-(tert-butylthio)-4-methylnicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylthio)-4-methylnicotinate involves its interaction with specific molecular targets. The tert-butylthio group can modulate the electronic properties of the nicotinate core, influencing its reactivity and binding affinity to biological targets. This modulation can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

- Methyl 6-(tert-butylthio)-nicotinate

- Methyl 4-methylnicotinate

- Methyl 6-(tert-butylthio)-4-chloronicotinate

Comparison: Methyl 6-(tert-butylthio)-4-methylnicotinate is unique due to the presence of both the tert-butylthio and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Biological Activity

Methyl 6-(tert-butylthio)-4-methylnicotinate is a compound belonging to the class of nicotinates, characterized by its unique structural features which influence its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound consists of a methyl ester group and a tert-butylthio moiety attached to the 6th position of the nicotinate ring. The presence of the tert-butylthio group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities , particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has shown potential against various microbial strains. Studies suggest that it may disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to cell death. The mechanism is thought to involve modulation of enzyme activity, which is critical for microbial survival.

Anticancer Properties

This compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate gene expression related to cell proliferation and survival presents a promising avenue for cancer therapy.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Modulation : The compound can modulate the activity of various enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Binding : It may interact with cellular receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : In vitro tests demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against strains such as E. coli and S. aureus.

- Cytotoxicity in Cancer Cells : The compound exhibited IC50 values ranging from 15-30 µM in various cancer cell lines, indicating a promising therapeutic index.

- Mechanistic Insights : Investigations into its mechanism revealed that it may activate caspase-dependent pathways leading to apoptosis in cancer cells.

Data Summary

| Activity Type | Observed Effects | Concentration (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Inhibition of E. coli, S. aureus | 10 | N/A |

| Cytotoxicity | Induction of apoptosis | N/A | 15-30 |

Case Studies

-

Case Study on Antimicrobial Activity :

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms. -

Case Study on Cancer Therapy :

In a controlled laboratory setting, researchers observed that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential as an adjunctive treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.